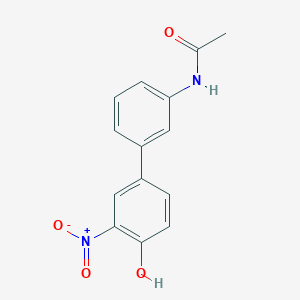

4-(3-Acetylaminophenyl)-2-nitrophenol

Description

4-(3-Acetylaminophenyl)-2-nitrophenol is a nitrophenol derivative featuring a phenyl ring substituted with an acetylated amino group at the 3-position, attached to the 4-position of the phenolic ring. The nitro group (-NO₂) occupies the ortho position relative to the hydroxyl (-OH) group.

Properties

IUPAC Name |

N-[3-(4-hydroxy-3-nitrophenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9(17)15-12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)16(19)20/h2-8,18H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQDGDAUMWLAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686286 | |

| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-11-5 | |

| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetylaminophenyl)-2-nitrophenol typically involves a multi-step process:

Nitration: The starting material, phenol, undergoes nitration to introduce the nitro group at the ortho position.

Acetylation: The amino group is introduced through acetylation, where an acetyl group is added to the amino group on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group.

Reduction: The nitro group can be reduced to form an amine.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 4-(3-Acetylaminophenyl)-2-aminophenol.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-nitrophenol involves its interaction with biological molecules. The nitrophenol group can participate in redox reactions, while the acetylamino group can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Acidity

The acidity of the phenolic -OH group is significantly influenced by substituents:

- Electron-withdrawing groups (EWGs): Increase acidity by stabilizing the deprotonated phenoxide ion.

- Electron-donating groups (EDGs): Decrease acidity by destabilizing the phenoxide ion.

The acetylated amino group (AcNH) acts as a weak EDG due to resonance effects, resulting in lower acidity compared to chloro or sulfonyl analogs but higher than methoxymethyl derivatives.

Melting Points and Solubility

Melting points are influenced by molecular symmetry, hydrogen bonding, and substituent bulk:

The acetylaminophenyl group increases molecular weight and introduces hydrogen-bonding capacity, likely raising the melting point compared to simpler derivatives like 4-amino-2-nitrophenol. However, steric hindrance from the phenyl ring may reduce solubility in polar solvents.

Nitration and Functionalization

Nitrophenols are often intermediates in electrophilic substitution reactions. The acetylaminophenyl group in the target compound may direct further substitution reactions to specific positions on the aromatic ring. For example:

- Chloro analogs: The 3-Cl substituent in 4-(3-chlorophenyl)-2-nitrophenol enhances electrophilic substitution at positions ortho/para to the Cl .

- Adamantyl analogs : Bulky groups (e.g., adamantyl) hinder reactivity but improve thermal stability .

Agrochemical and Pharmaceutical Potential

- Chloro derivatives : Used in pesticide synthesis due to enhanced lipophilicity and stability .

- Sulfonyl derivatives : Applied in optoelectronics or as enzyme inhibitors .

- Target Compound: The acetylated amino group may improve bioavailability, making it suitable as a drug intermediate (e.g., kinase inhibitors or antimicrobial agents) .

Key Differentiators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.